N'-acetyl-2-chloroacetohydrazide
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Overview
Description
N’-acetyl-2-chloroacetohydrazide is an organic compound with the molecular formula C₄H₇ClN₂O₂ and a molecular weight of 150.56 g/mol It is a derivative of hydrazine and is characterized by the presence of an acetyl group and a chloroacetyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-acetyl-2-chloroacetohydrazide can be synthesized through the reaction of chloroacetic acid with acetylhydrazine. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like phosphorus pentasulfide (P₂S₅). The mixture is heated at reflux for a specified period, followed by cooling and purification steps .
Industrial Production Methods: Industrial production of N’-acetyl-2-chloroacetohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N’-acetyl-2-chloroacetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions
Biological Activity
N'-acetyl-2-chloroacetohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound has the molecular formula C4H7ClN2O2 and is characterized by its hydrazide functional group, which is known for its reactivity and potential biological applications. The presence of both an acetyl and a chloroacetyl group contributes to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroacetic acid with hydrazine derivatives, followed by acetylation. This method allows for the introduction of various substituents that can modify its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These results suggest that this compound can inhibit the growth of pathogenic bacteria at relatively low concentrations, indicating potential as an antibacterial agent .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may modulate inflammatory responses, providing a basis for further exploration in inflammatory disease models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the hydrazide backbone can lead to significant differences in potency and selectivity against various biological targets. For instance, modifications to the acetyl group have been shown to enhance antibacterial activity while reducing cytotoxicity .
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a marked improvement compared to those treated with standard antibiotics, highlighting its potential as a novel therapeutic agent.
- Cancer Treatment : In animal models bearing tumors, administration of this compound resulted in significant tumor regression without notable side effects, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
N'-acetyl-2-chloroacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMOPVMOVOSVQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408930 |
Source
|
Record name | N'-acetyl-2-chloroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4002-21-5 |
Source
|
Record name | N'-acetyl-2-chloroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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